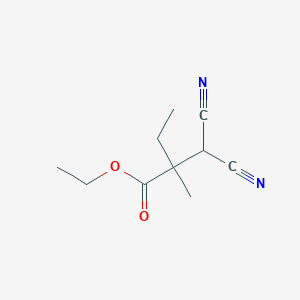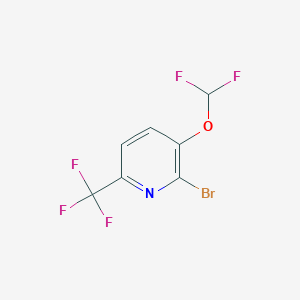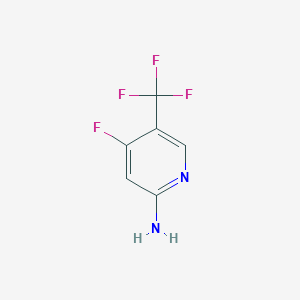
2-Amino-4-fluoro-5-(trifluoromethyl)pyridine
Vue d'ensemble
Description
2-Amino-4-fluoro-5-(trifluoromethyl)pyridine is a heterocyclic organic compound with the molecular formula C₆H₅F₃N₂ . It contains a pyridine ring substituted with an amino group, a fluorine atom, and a trifluoromethyl group. The unique combination of these functional groups contributes to its diverse applications in agrochemicals and pharmaceuticals .
Synthesis Analysis
Several methods exist for synthesizing TFMP and its derivatives. Notably, 2,3-dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF) serves as a crucial intermediate for the synthesis of various crop-protection products. Researchers have reported various synthetic routes for 2,3,5-DCTF .
Molecular Structure Analysis
The molecular structure of TFMP consists of a pyridine ring (with nitrogen atoms at positions 2 and 5), an amino group (at position 2), a fluorine atom (at position 4), and a trifluoromethyl group (at position 5). This arrangement imparts unique physicochemical properties to TFMP, making it valuable for different applications .
Chemical Reactions Analysis
TFMP participates in various chemical reactions, including amination reactions. It acts as a reactant in the preparation of aminopyridines. Additionally, it serves as a catalytic ligand for the regioselective preparation of tetramethylbiphenyls through aerobic oxidative coupling of xylene catalyzed by palladium .
Applications De Recherche Scientifique
Synthesis of Poly-Substituted Pyridines
A novel strategy for synthesizing poly-substituted 3-H, 3-fluoro, or 3-trifluoromethyl pyridines involves C-F bond breaking of fluoroalkyl groups. This method, which is noble metal-free, offers a supplementary approach to pyridine synthesis, highlighting the utility of fluoroalkylated pyridines in complex organic synthesis (Chen et al., 2010).
Malaria Treatment and Prevention
2-Amino-4-fluoro-5-(trifluoromethyl)pyridine derivatives have been studied for their antimalarial properties. JPC-3210, a compound with this pyridine core, showed promising in vitro activity against multidrug-resistant Plasmodium falciparum and was selected for preclinical development (Chavchich et al., 2016).
Asymmetric Catalysis
New chiral pyridine-containing oxazoline derivatives with fluoro and perfluoromethyl groups were synthesized and characterized for use in metal-catalyzed asymmetric reactions. These compounds, including 2-Amino-4-fluoro-5-(trifluoromethyl)pyridine derivatives, demonstrated potential for enhancing enantioselectivity in synthesis (Wolińska et al., 2021).
Fluorination of Pyridines
A method for the selective fluorination of 4-substituted 2-aminopyridines, including those with the 2-Amino-4-fluoro-5-(trifluoromethyl)pyridine structure, in aqueous solutions was developed. This process allows for high regioselectivity and yields, showcasing the importance of fluorination in modifying pyridine cores for various applications (Zhou et al., 2018).
Synthesis of Fluorinated Nucleosides
Fluorinated pyrazolo[3,4-b]pyridine and pyrazolo[3,4-d]pyrimidine nucleosides, derived from a starting material involving 2-Amino-4-fluoro-5-(trifluoromethyl)pyridine, were synthesized. These compounds, which mimic adenosine deaminase transition states, highlight the role of fluorinated pyridines in developing nucleoside analogs with potential biological activity (Iaroshenko et al., 2009).
Mécanisme D'action
The biological activities of TFMP derivatives are attributed to the combination of the unique properties of the fluorine atom and the pyridine moiety. These derivatives find applications in both agrochemicals and pharmaceuticals. For instance, fluazifop-butyl, a TFMP derivative, is used for crop protection. Furthermore, several pharmaceutical and veterinary products containing the TFMP moiety have been granted market approval, with ongoing clinical trials for additional candidates .
Propriétés
IUPAC Name |
4-fluoro-5-(trifluoromethyl)pyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4F4N2/c7-4-1-5(11)12-2-3(4)6(8,9)10/h1-2H,(H2,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLZYKJKKHNWVSQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CN=C1N)C(F)(F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4F4N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-4-fluoro-5-(trifluoromethyl)pyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



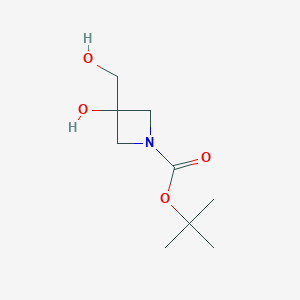
![N-[3-(2-Chloro-5-fluoropyrimidin-4-yloxy)-phenyl]-acrylamide](/img/structure/B1409099.png)
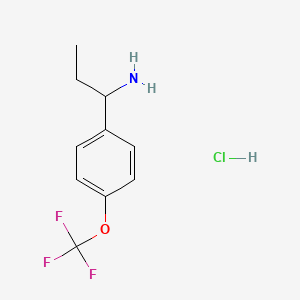
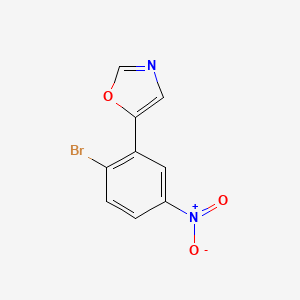
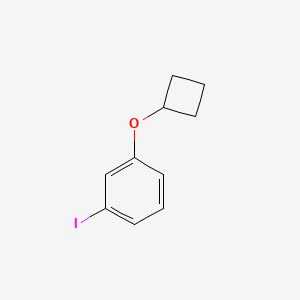
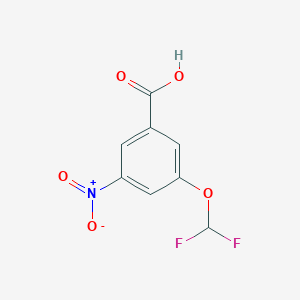
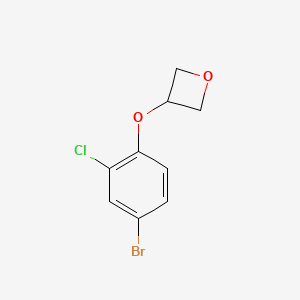
![[1-(4-Ethynylphenyl)cyclopropyl]methanol](/img/structure/B1409112.png)
![8-Fluoro-4-methyl-2,3,4,5-tetrahydrobenzo[f][1,2]thiazepine 1,1-dioxide](/img/structure/B1409113.png)
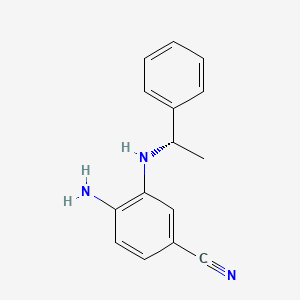
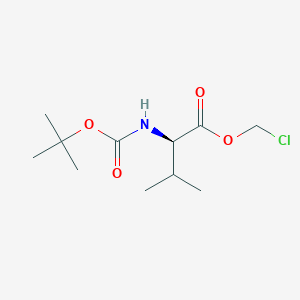
![2-[2-hydroxy-5-(methylsulfonyl)phenyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B1409118.png)
